

4-Cyclohexylmorpholine CAS number and properties

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Compound of Interest

Compound Name: 4-Cyclohexylmorpholine

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An In-depth Technical Guide to **4-Cyclohexylmorpholine** for Scientific Professionals

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Introduction

4-Cyclohexylmorpholine is a tertiary amine featuring a cyclohexane ring attached to the nitrogen atom of a morpholine heterocycle. This unique structural combination imparts a range of useful physicochemical properties, establishing it as a significant intermediate in organic synthesis and industrial applications. While the morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates, **4-cyclohexylmorpholine** itself is more prominently recognized for its role in materials science.^{[1][2]} A Chinese patent highlights its utility as an intermediate, emulsifier, corrosion inhibitor, and notably as a catalyst in the production of polyurethane foams.^[3] This guide provides a comprehensive technical overview of its synthesis, properties, characterization, and safety protocols, tailored for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its application in research and development.

Identifiers and Structure

The compound is unambiguously identified by its CAS Registry Number and various chemical nomenclature systems.

- CAS Number: 6425-41-8[4][5]
- IUPAC Name: **4-cyclohexylmorpholine**[4]
- Common Synonyms: N-Cyclohexylmorpholine, Cyclohexylmorpholine[5]
- Molecular Formula: C₁₀H₁₉NO[4][5]
- Molecular Weight: 169.26 g/mol [4]
- SMILES: C1CCC(CC1)N2CCOCC2[4]
- InChIKey: BRKHZWFIIVVNTA-UHFFFAOYSA-N[4][5]

The two-dimensional structure of **4-Cyclohexylmorpholine** is depicted below.

Caption: 2D Structure of **4-Cyclohexylmorpholine**.

Physicochemical Data

The physical and chemical properties determine the compound's behavior in various systems, its handling requirements, and its potential applications. While experimental data for some properties like density are not readily available in the literature, key values have been reported or calculated.

Property	Value	Unit	Source
Appearance	Colorless to light yellow liquid	-	Commercial Suppliers
Boiling Point	240.0 - 241.0	°C	[3]
Molecular Weight	169.26	g/mol	[4]
LogP (Octanol/Water)	1.651	-	Crippen Method (Calculated)
LogS (Water Solubility)	-1.57	log(mol/L)	Crippen Method (Calculated)
Storage Temperature	2 - 8	°C	Commercial Suppliers

Synthesis Methodologies

Several synthetic routes to **4-Cyclohexylmorpholine** have been developed, reflecting its utility. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations. Below are two distinct, field-proven approaches.

Method 1: Catalytic Amination

This industrial method involves a direct, solvent-free reaction between diethylene glycol and cyclohexylamine over a supported catalyst. The process is efficient and suitable for large-scale production.[3]

Causality and Rationale: This pathway leverages a catalytic amination/cyclization cascade. Diethylene glycol serves as the precursor for the morpholine ring, while cyclohexylamine provides the N-cyclohexyl moiety. The reaction proceeds under hydrogen pressure, which facilitates the reductive amination steps and maintains catalyst activity. The use of a fixed-bed reactor allows for continuous processing, enhancing throughput and simplifying product isolation. The absence of a solvent makes this an environmentally favorable "green" chemistry approach.

Caption: Workflow for Catalytic Amination Synthesis.

Experimental Protocol (Adapted from CN102229582A[3]):

- Charge a mixing tank with diethylene glycol and cyclohexylamine in a molar ratio between 1:2 and 1:10.
- Pre-heat a fixed-bed reactor containing a supported catalyst (e.g., Ni-Cu-Zn/Al₂O₃) to the reaction temperature (140-240 °C).
- Introduce hydrogen gas to pressurize the reactor to 0.6-1.8 MPa.
- Pump the reactant mixture through the fixed-bed reactor at a volume space velocity of 0.1-0.4 h⁻¹.
- The reactor output is passed through a condenser to collect the crude product mixture.
- The final product, **4-Cyclohexylmorpholine**, is purified from the crude mixture by fractional distillation, collecting the fraction boiling at 240-241 °C.

Method 2: Reductive Amination via Enamine Intermediate

This classic laboratory-scale synthesis involves a two-step process: the formation of an enamine from cyclohexanone and morpholine, followed by its reduction.

Causality and Rationale: This approach is a cornerstone of amine synthesis.

- **Step 1: Enamine Formation.** The reaction between a ketone (cyclohexanone) and a secondary amine (morpholine) forms a carbinolamine intermediate, which readily dehydrates to the more stable enamine (1-morpholinocyclohexene). An acid catalyst (like p-toluenesulfonic acid) is used to protonate the carbonyl oxygen, activating the ketone for nucleophilic attack by the amine. The removal of water via a Dean-Stark apparatus drives the equilibrium towards the enamine product.
- **Step 2: Enamine Reduction.** The C=C double bond of the enamine is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Palladium) is a highly effective method for this transformation, yielding the saturated tertiary amine.

Caption: Two-step Reductive Amination Pathway.

Experimental Protocol: Step 1: Synthesis of 1-Morpholinocyclohexene (Adapted from Organic Syntheses)

- To a 1-L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone (1.50 mol), morpholine (1.80 mol), p-toluenesulfonic acid (1.5 g), and toluene (300 mL).
- Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
- Continue refluxing for 4-5 hours until water evolution ceases.
- Cool the reaction mixture. The toluene solution of the crude enamine can be used directly in the next step or purified by vacuum distillation.

Step 2: Reduction of 1-Morpholinocyclohexene (Illustrative Protocol)

- Transfer the toluene solution of 1-morpholinocyclohexene to a hydrogenation vessel.
- Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.
- Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 1-5 bar).
- Stir the mixture vigorously at room temperature or with gentle heating (e.g., up to 80 °C) until hydrogen uptake ceases.[6]
- Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to remove the toluene solvent.
- The resulting crude product can be purified by vacuum distillation to yield pure **4-Cyclohexylmorpholine**.

Spectroscopic Characterization

Structural confirmation of **4-Cyclohexylmorpholine** is typically achieved through a combination of standard spectroscopic techniques. Spectral data is publicly available in databases such as the NIST Chemistry WebBook and PubChem.^{[4][5]}

- **¹H NMR Spectroscopy:** The proton NMR spectrum will show a complex set of overlapping signals for the aliphatic protons. Key expected regions include:
 - ~2.5-2.7 ppm: Multiplets corresponding to the four protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-).
 - ~3.6-3.8 ppm: Multiplets for the four protons on the carbons adjacent to the oxygen in the morpholine ring (-O-CH₂-).
 - ~1.0-2.4 ppm: A broad series of multiplets for the eleven protons of the cyclohexyl ring. The methine proton (-N-CH-) will be the most downfield in this group.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum provides clearer resolution of the carbon framework.
 - ~67-68 ppm: Signal for the two carbons adjacent to the oxygen in the morpholine ring (C-O).
 - ~60-65 ppm: Signal for the unique carbon of the cyclohexyl ring attached to the nitrogen (C-N).
 - ~50-55 ppm: Signal for the two carbons adjacent to the nitrogen in the morpholine ring (C-N).
 - ~25-35 ppm: Signals for the remaining five carbons of the cyclohexyl ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum is used to identify key functional groups.
 - 2930-2850 cm⁻¹: Strong C-H stretching vibrations from the cyclohexyl and morpholine CH₂ groups.
 - 1115-1130 cm⁻¹: A prominent C-O-C stretching band, characteristic of the ether linkage in the morpholine ring.

- $\sim 1200\text{-}1000\text{ cm}^{-1}$: C-N stretching vibrations.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show:
 - Molecular Ion (M^+): A peak at $m/z = 169$, corresponding to the molecular weight of the compound.
 - Key Fragments: Common fragmentation patterns would include the loss of parts of the cyclohexyl ring or cleavage of the morpholine ring. A prominent peak at $m/z = 126$ is often observed.^[4]

Applications and Relevance in Research

While not a widely known pharmaceutical agent itself, **4-Cyclohexylmorpholine** serves as a valuable chemical intermediate and holds potential as a building block in drug discovery.

Industrial Applications

The primary documented use of **4-Cyclohexylmorpholine** is as a specialty chemical. The patent literature explicitly identifies it as a catalyst for producing polyurethane foam.^[3] In this context, tertiary amines are known to act as "blowing" catalysts (promoting the isocyanate-water reaction to generate CO_2) and "gelation" catalysts (promoting the isocyanate-polyol reaction to build the polymer network).^[7] The specific properties of **4-cyclohexylmorpholine** likely influence the reaction kinetics and final foam properties.

Role in Medicinal Chemistry and Drug Development

The morpholine ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that appears in drugs active against a range of biological targets.^{[1][2]} Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.

While there are no major drugs on the market that specifically feature the **4-cyclohexylmorpholine** substructure, its components are highly relevant:

- Morpholine Scaffold: It is a key component of approved drugs like the anticancer agent Gefitinib and the antibiotic Linezolid.

- **Cyclohexyl Group:** This lipophilic group is frequently used to fill hydrophobic pockets in protein targets, enhancing binding affinity.





Therefore, **4-Cyclohexylmorpholine** represents a readily available building block for generating new chemical entities. Researchers can use it in "scaffold hopping" or lead optimization campaigns to explore new chemical space while retaining the favorable properties of the morpholine ring. It provides a pre-formed, rigid amine that can be used to introduce a specific lipophilic vector into a molecule, making it a valuable tool for synthetic and medicinal chemists.

Safety and Handling

4-Cyclohexylmorpholine is classified as a hazardous chemical and must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

GHS Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards^[4]:

Pictogram	GHS Code	Hazard Statement	Class
 alt text	H302	Harmful if swallowed	Acute Toxicity, Oral (Cat. 4)
 alt text	H315	Causes skin irritation	Skin Irritation (Cat. 2)
 alt text	H318	Causes serious eye damage	Eye Damage (Cat. 1)
 alt text	H335	May cause respiratory irritation	STOT SE (Cat. 3)

Handling and First Aid

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
- Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is at 2-8 °C.
- First Aid Measures:
 - Ingestion: If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
 - Skin Contact: Remove contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation occurs, seek medical attention.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
 - Inhalation: Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

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